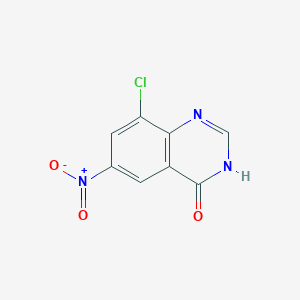

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

CAS No.: 1565503-27-6

Cat. No.: VC2902836

Molecular Formula: C8H4ClN3O3

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565503-27-6 |

|---|---|

| Molecular Formula | C8H4ClN3O3 |

| Molecular Weight | 225.59 g/mol |

| IUPAC Name | 8-chloro-6-nitro-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) |

| Standard InChI Key | DPQYRQZFXFLCQH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one possesses distinct physical and chemical characteristics that influence its behavior in various applications. Table 1 summarizes these properties.

Table 1: Physical and Chemical Properties of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

| Property | Value |

|---|---|

| CAS Number | 1565503-27-6, 1436182-64-7 |

| Molecular Formula | C₈H₄ClN₃O₃ |

| Molecular Weight | 225.59 g/mol |

| IUPAC Name | 8-chloro-6-nitro-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) |

| Standard InChIKey | DPQYRQZFXFLCQH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)Cl)N+[O-] |

| LogP | 1.27 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 85 Ų |

| Rotatable Bond Count | 1 |

The compound features a relatively planar structure with limited conformational flexibility, as indicated by its single rotatable bond. Its moderate lipophilicity (LogP of 1.27) suggests a balance between aqueous solubility and membrane permeability, potentially advantageous for drug-like properties .

Structural Characteristics

The structural features of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one significantly influence its reactivity and biological activities. The compound comprises a bicyclic system with a benzene ring fused to a dihydropyrimidine ring bearing a carbonyl group at position 4. The presence of a chloro substituent at position 8 and a nitro group at position 6 creates a unique electronic distribution that affects the compound's chemical behavior .

The nitro group at position 6 serves as a strong electron-withdrawing group, increasing the electrophilicity of certain centers within the molecule. This can facilitate nucleophilic substitution reactions and enhance interactions with biological targets. The chloro substituent at position 8 can participate in halogen bonding interactions, which may contribute to binding affinity with various proteins .

The amide functionality in the dihydropyrimidine ring can undergo tautomerization between amide and imidic acid forms, which has implications for its reactivity and hydrogen bonding capabilities in biological systems .

Synthesis Methods

Several methodologies have been reported for the synthesis of quinazolinone derivatives, including 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one. These methods vary in complexity, yield, and environmental impact.

Cyclization Reactions

One common approach involves cyclization reactions starting from appropriately substituted precursors. For instance, 2-aminobenzoic acid derivatives can react with suitable reagents under specific conditions to form the quinazolinone core. These methods often require careful control of reaction conditions to ensure selectivity.

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave irradiation to facilitate the synthesis of quinazolinone derivatives. This technique allows for rapid synthesis with improved yields and often requires shorter reaction times compared to conventional heating methods . A one-pot two-step synthesis using microwave irradiation has been reported for similar structures, starting from methyl 2-formylphenyl carbamate and proceeding through an intermediate that undergoes cyclization .

One-Pot Three-Component Reaction

A highly efficient approach involves a one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method achieves the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones through a domino assembly process. The reaction involves the formation of N-arylnitrilium intermediates followed by sequential nucleophilic addition and cyclization reactions .

Synthesis from Related Quinazolinones

The specific compound can also be synthesized through modification of related quinazolinone structures. For example, 7-chloro-6-nitroquinazolin-4(3H)-one has been used as a starting material for various transformations . The preparation of 6-Nitro-7-tosylquinazolin-4(3H)-one has been reported from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate, which demonstrates the feasibility of modifications at these positions .

Biological Activities and Applications

Quinazolinone derivatives, including structures similar to 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, have demonstrated a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.

Antimicrobial Activities

Many quinazolinone derivatives exhibit significant antibacterial and antifungal properties. The 6-nitro and 8-chloro substitutions may enhance these activities by influencing the compound's interaction with microbial targets . Studies on similar compounds have shown activity against both gram-positive and gram-negative bacteria, with some derivatives demonstrating broad-spectrum antimicrobial effects .

Anticancer Properties

Quinazolinone derivatives have been extensively investigated for their potential anticancer activities. Some derivatives function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The specific electronic and steric properties conferred by the chloro and nitro substitutions may modulate interactions with these biological targets .

Other Biological Activities

Beyond antimicrobial and anticancer properties, quinazolinones have demonstrated anti-inflammatory, analgesic, anticonvulsant, and antihypertensive activities. The dihydrofolate reductase (DHFR) inhibitory activity of some quinazolinone derivatives has also been reported, suggesting potential applications in antifolate therapy .

Analytical Techniques for Characterization

Several analytical techniques are commonly employed to characterize 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one and confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural arrangement of atoms in the molecule. For 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one, ¹H-NMR spectroscopy can identify the aromatic protons and the NH proton, while ¹³C-NMR helps confirm the carbon framework, including the carbonyl carbon and aromatic carbons .

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight and formula of the compound. The molecular ion peak corresponding to the molecular weight of 225.59 g/mol would be expected, along with characteristic fragmentation patterns .

Infrared Spectroscopy

Infrared spectroscopy can identify key functional groups in the molecule, including the carbonyl group (typically around 1700-1650 cm⁻¹), N-H stretching vibrations, and characteristic absorption bands for the nitro group (approximately 1530-1500 cm⁻¹ and 1360-1330 cm⁻¹) .

Research Findings and Future Perspectives

Current research on quinazolinone derivatives like 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one centers on exploring their diverse biological activities and developing improved synthetic methodologies. The compound's potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents, represent promising directions for future research.

The continued development of more efficient, environmentally friendly synthetic routes is another important research focus. Green chemistry approaches, including microwave irradiation and one-pot multicomponent reactions, offer advantages in terms of reduced reaction times, improved yields, and decreased environmental impact .

Further structure-activity relationship studies could elucidate the specific contributions of the chloro and nitro substituents to biological activity, potentially guiding the design of more potent and selective derivatives. Additionally, the investigation of potential synergistic effects with existing drugs could reveal new therapeutic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume